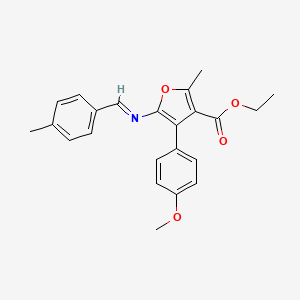![molecular formula C20H14N2O2 B11978125 Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- CAS No. 195248-16-9](/img/structure/B11978125.png)
Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)-, also known by its chemical formula C20H14N2O2, is a complex organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolo[1,2-c]quinazoline core, followed by the introduction of the benzoyl group at the 3-position. The final step involves the addition of the ethanone group at the 1-position. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Limited industrial applications, primarily in research and development settings.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-(1-Naphthoyl)pyrrolo[1,2-c]quinazolin-1-yl)ethanone
- 1-(1-Benzoyl-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone
- (1-Benzoyl-pyrrolo[1,2-c]quinazolin-3-yl)-(3-trifluoromethyl-phenyl)methanone
Uniqueness
Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)- stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it a valuable compound for various research applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
195248-16-9 |
|---|---|
Fórmula molecular |
C20H14N2O2 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)ethanone |
InChI |
InChI=1S/C20H14N2O2/c1-13(23)16-11-18(20(24)14-7-3-2-4-8-14)22-12-21-17-10-6-5-9-15(17)19(16)22/h2-12H,1H3 |
Clave InChI |
XPDOKUVPSWWTDN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C3=CC=CC=C3N=CN2C(=C1)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,9-Dichloro-5-cyclohexyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978044.png)


![Isopropyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978057.png)

![ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978067.png)




![2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B11978115.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B11978123.png)
